5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

Catalog No.
S13351907
CAS No.
M.F
C8H7N3O2
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

Product Name

5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

IUPAC Name

5-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-13-8-3-9-2-7-10-6(5-12)4-11(7)8/h2-5H,1H3

InChI Key

UTIWYIFPAHAUDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC2=NC(=CN12)C=O

5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound featuring a fused imidazole and pyrazine ring system. This compound is characterized by the presence of a methoxy group at the 5-position of the imidazo ring and an aldehyde functional group at the 2-position of the pyrazine ring. Its molecular formula is C8_8H8_8N4_4O, indicating a complex structure that contributes to its unique chemical and biological properties.

, including:

  • Condensation Reactions: This compound can participate in condensation reactions with amines or other nucleophiles to form more complex structures.
  • Oxidation Reactions: The aldehyde group can undergo oxidation to form carboxylic acids or other derivatives.
  • Nucleophilic Additions: The aldehyde functionality allows for nucleophilic addition reactions, leading to the formation of alcohols or other functional groups.

These reactions are significant for synthesizing derivatives with potential biological activities.

5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde has been studied for its biological activities, particularly in pharmacology. Compounds with similar structures have shown various biological properties, including:

  • Anticancer Activity: Some derivatives exhibit cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties: Similar compounds have demonstrated effectiveness against bacterial and fungal strains.
  • Neuropharmacological Effects: Research indicates potential interactions with neurotransmitter systems, suggesting possible applications in treating psychiatric disorders.

Several methods for synthesizing 5-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde have been reported:

  • Multicomponent Reactions: These involve combining pyrazine derivatives with appropriate aldehydes or ketones under specific conditions to yield the desired product.
  • Cyclization Techniques: Utilizing starting materials like 2-amino-pyrazines and suitable reagents can lead to the formation of imidazo-pyrazine structures.
  • Microwave-Assisted Synthesis: This modern approach enhances reaction rates and yields by applying microwave irradiation during synthesis.

These methods contribute to the efficient production of this compound for research and application purposes.

5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde finds applications in various fields:

  • Medicinal Chemistry: Its derivatives are explored as potential drug candidates due to their biological activities.
  • Material Science: The compound's unique structure may be utilized in developing new materials with specific properties.
  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.

Studies on the interactions of 5-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde with biological targets are crucial for understanding its pharmacological potential. Research has indicated:

  • Binding Affinities: Investigation into its affinity for various receptors can provide insights into its mechanism of action.
  • Enzyme Inhibition: Some studies suggest that it may inhibit specific enzymes linked to disease pathways, making it a candidate for therapeutic development.

Several compounds share structural similarities with 5-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde. These include:

Compound NameStructure CharacteristicsUnique Features
5-Methylimidazo[1,2-a]pyrazineMethyl group at the 5-positionKnown for neuropharmacological effects
Imidazo[1,2-a]pyridineFused imidazole and pyridine ringsExhibits significant anticancer properties
Pyrazino[1,2-a]indoleIndole fused with pyrazineNotable for anti-inflammatory activities
4-MethoxyimidazoleMethoxy group on an imidazole ringPotentially useful in treating neurological disorders

These compounds highlight the diversity within this chemical class while emphasizing the unique characteristics of 5-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde that may lead to distinct biological activities and applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Exact Mass

177.053826475 g/mol

Monoisotopic Mass

177.053826475 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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